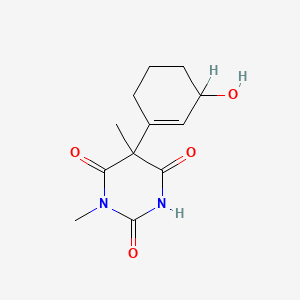

3'-Hydroxyhexobarbital

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3'-Hydroxyhexobarbital belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Aplicaciones Científicas De Investigación

Enzymatic Catalysis and Metabolism

3'-Hydroxyhexobarbital serves as a substrate in various enzymatic reactions, particularly those involving dehydrogenases. Research has identified that rabbit liver 3-hydroxyhexobarbital dehydrogenase catalyzes the oxidation of this compound to 3'-oxohexobarbital using NAD(P)^+ as a cofactor. This enzyme exhibits broad substrate specificity, acting on various cyclic alcohols, ketosteroids, and prostaglandins, which highlights its potential role in steroid metabolism and the detoxification of xenobiotics .

Research has indicated that the presence of this compound can influence the pharmacological activity of various drugs, including neuroleptics and tranquilizers. For instance, studies have shown that administering membrane-active derivatives of related compounds can enhance the sedative effects of hexobarbital. This interaction suggests that this compound may play a role in modulating drug efficacy through membrane interactions.

Stereoselective Metabolism

The metabolism of this compound is characterized by its stereoselectivity. In studies utilizing rat liver microsomes, it was observed that different stereoisomers of hexobarbital are preferentially converted into their respective hydroxy derivatives. Specifically, (+)-hexobarbital is preferentially metabolized to β-3'-hydroxyhexobarbital, while (−)-hexobarbital is converted to α-3'-hydroxyhexobarbital . This stereoselective metabolism has implications for understanding individual variations in drug metabolism among different species.

Case Study: Stereoselective Metabolism in Rodents

In a controlled study involving rodents, researchers administered both enantiomers of hexobarbital and analyzed urine samples for metabolites. The results indicated that the glucuronidation processes favored specific stereoisomers, leading to differential excretion patterns that could be linked to metabolic efficiency and toxicity profiles .

Novel Metabolic Pathways

Recent findings have uncovered new metabolic pathways involving this compound. One such pathway involves the conjugation of 3'-oxohexobarbital with glutathione, leading to the formation of novel metabolites such as 1,5-dimethylbarbituric acid . This pathway not only aids in detoxification but also suggests potential roles in cellular defense mechanisms against reactive carbonyl species.

Análisis De Reacciones Químicas

Metabolic Reactions

3'-Hydroxyhexobarbital is involved in several metabolic reactions, primarily oxidation processes.

-

Oxidation: this compound is converted to 3'-oxohexobarbital, a reaction catalyzed by the enzyme 3-hydroxyhexobarbital dehydrogenase. This reaction is NAD(P)+-dependent.

3 Hydroxyhexobarbital3 hydroxyhexobarbital dehydrogenase3 Oxohexobarbital -

Glutathione Conjugation: this compound can undergo conjugation with glutathione, leading to the formation of other metabolites.

-

Stereoselective Metabolism: The metabolism of hexobarbital to this compound is stereoselective. (+)-Hexobarbital is preferentially transformed into β-3'-hydroxyhexobarbital, while (-)-hexobarbital is preferentially transformed into α-3'-hydroxyhexobarbital by rat liver microsomes . Glucuronidation and dehydrogenation of this compound are also stereoselective, with a preference for the S-configuration at the 3'-position .

Role of 3-Hydroxyhexobarbital Dehydrogenase

3-Hydroxyhexobarbital dehydrogenase (3HBD) catalyzes the NAD(P)+-linked oxidation of 3-hydroxyhexobarbital into 3-oxohexobarbital . The enzyme has broad substrate specificity for ketosteroids, prostaglandin D₂, and other carbonyl compounds .

-

3HBD exhibits high preference for NADP(H) over NAD(H) at a physiological pH of 7.4 .

-

In NADPH-linked reduction, 3HBD shows broad substrate specificity for various quinones, ketones, and aldehydes, including 3-, 17- and 20-ketosteroids and prostaglandin D₂, which are converted to 3α-, 17β- and 20α-hydroxysteroids and 9α,11β-prostaglandin F₂, respectively .

-

α-Diketones (such as isatin and diacetyl) and lipid peroxidation-derived aldehydes (such as 4-oxo- and 4-hydroxy-2-nonenals) are excellent substrates showing low Km values (0.1-5.9 μM) .

Further Metabolism of 3'-Oxohexobarbital

3'-Oxohexobarbital, a product of this compound oxidation, can react with glutathione to form 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct .

3 Oxohexobarbital+Glutathione⟶1 5 dimethylbarbituric acid+cyclohexenone glutathione adduct

1,5-Dimethylbarbituric acid is excreted into the urine, while the cyclohexenone-glutathione adduct is excreted into the bile .

Implications

This compound serves as a marker for monitoring barbiturate use and metabolism. Its detection is significant in toxicology and forensic science, aiding in the assessment of exposure to hexobarbital and similar compounds. Research into its metabolic pathways may provide insights into drug interactions and individual responses to barbiturate therapy. The compound's metabolism can influence the pharmacokinetics of hexobarbital and other co-administered drugs, potentially altering their efficacy and safety profiles.

Propiedades

Número CAS |

427-29-2 |

|---|---|

Fórmula molecular |

C12H16N2O4 |

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

5-(3-hydroxycyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O4/c1-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14(2)10(12)17/h6,8,15H,3-5H2,1-2H3,(H,13,16,18) |

Clave InChI |

YHCGILGEMWNROZ-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O |

SMILES canónico |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O |

Key on ui other cas no. |

427-29-2 |

Sinónimos |

3'-hydroxyhexobarbital 3'-hydroxyhexobarbital, (R*,R*-(+-))-isomer 3'-hydroxyhexobarbital, (R*,S*)-(+-)-isomer 3'-hydroxyhexobarbital, (R-(R*,R*))-isomer 3'-hydroxyhexobarbital, (R-(R*,S*))-isomer 3'-hydroxyhexobarbital, (S-(R*,R*))-isomer 3'-hydroxyhexobarbital, (S-(R*,S*))-isomer 3'-hydroxyhexobarbitone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.